Cas no 1806323-54-5 (1,4-Dimethyl-2-fluoro-3-iodobenzene)

1,4-Dimethyl-2-fluoro-3-iodobenzene 化学的及び物理的性質
名前と識別子
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- 1,4-Dimethyl-2-fluoro-3-iodobenzene
- 1-Iodo-2-fluoro-3,6-dimethylbenzene
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- インチ: 1S/C8H8FI/c1-5-3-4-6(2)8(10)7(5)9/h3-4H,1-2H3
- InChIKey: ZVMBZOPAKLWIDJ-UHFFFAOYSA-N
- SMILES: IC1C(=C(C)C=CC=1C)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 116
- XLogP3: 3.4
- トポロジー分子極性表面積: 0
1,4-Dimethyl-2-fluoro-3-iodobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010007702-1g |
1,4-Dimethyl-2-fluoro-3-iodobenzene |
1806323-54-5 | 97% | 1g |
1,475.10 USD | 2021-07-06 | |
Alichem | A010007702-250mg |
1,4-Dimethyl-2-fluoro-3-iodobenzene |
1806323-54-5 | 97% | 250mg |
484.80 USD | 2021-07-06 | |
Alichem | A010007702-500mg |
1,4-Dimethyl-2-fluoro-3-iodobenzene |
1806323-54-5 | 97% | 500mg |
847.60 USD | 2021-07-06 |
1,4-Dimethyl-2-fluoro-3-iodobenzene 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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2. Back matter
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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6. Book reviews
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7. Caper tea
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
1,4-Dimethyl-2-fluoro-3-iodobenzeneに関する追加情報
Chemical Profile of 1,4-Dimethyl-2-fluoro-3-iodobenzene (CAS No. 1806323-54-5)
1,4-Dimethyl-2-fluoro-3-iodobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 1806323-54-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials chemistry due to its unique structural and electronic properties. This compound belongs to the class of aryl halides, featuring a benzene ring substituted with fluorine and iodine atoms, along with two methyl groups at the 1 and 4 positions. Such structural motifs make it a valuable intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The significance of 1,4-Dimethyl-2-fluoro-3-iodobenzene lies in its potential applications as a building block for more complex chemical entities. The presence of both fluorine and iodine atoms provides distinct reactivity patterns, enabling diverse synthetic transformations. Fluorine is known for its ability to modulate metabolic stability and binding affinity in drug molecules, while iodine serves as an excellent leaving group in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These features make the compound particularly useful in the construction of heterocyclic compounds and pharmacophores.
In recent years, there has been growing interest in the development of fluorinated aromatic compounds due to their broad spectrum of biological activities. 1,4-Dimethyl-2-fluoro-3-iodobenzene has been explored as a precursor in the synthesis of various therapeutic agents. For instance, researchers have utilized this compound to prepare fluorinated analogs of antiviral and anticancer drugs. The introduction of fluorine into these molecules often enhances their pharmacological properties, including improved bioavailability and resistance to enzymatic degradation.
One notable application of 1,4-Dimethyl-2-fluoro-3-iodobenzene is in the synthesis of kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases, and fluorinated aryl compounds have shown promise in disrupting their activity. By incorporating this compound into drug design strategies, scientists aim to develop more potent and selective kinase inhibitors. The iodine atom on 1,4-Dimethyl-2-fluoro-3-iodobenzene allows for further functionalization via palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents that can fine-tune the biological activity of the final product.
Another area where 1,4-Dimethyl-2-fluoro-3-iodobenzene has found utility is in materials science. Fluorinated aromatic compounds are known for their excellent electronic properties, making them suitable for use in organic electronics and optoelectronic devices. Researchers have investigated derivatives of this compound for applications in light-emitting diodes (LEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of fluorine and the presence of iodine as a halogen substituent contribute to the tunable energy levels and charge transport properties of these materials.
The synthesis of 1,4-Dimethyl-2-fluoro-3-iodobenzene typically involves multi-step organic transformations starting from commercially available precursors. A common approach involves the halogenation of dimethylaniline followed by selective fluorination and iodination. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for industrial applications.
In conclusion, 1,4-Dimethyl-2-fluoro-3-iodobenzene (CAS No. 1806323-54-5) is a versatile intermediate with significant potential in pharmaceuticals and materials chemistry. Its unique structural features allow for diverse synthetic applications, particularly in the development of bioactive molecules and advanced materials. As research continues to uncover new uses for fluorinated aromatic compounds, 1,4-Dimethyl-2-fluoro-3-iodobenzene is poised to remain a key player in these fields.
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